Product packaging for Muplestim(Cat. No.:CAS No. 148641-02-5)

Muplestim

Cat. No.: B1174741
CAS No.: 148641-02-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Recombinant Human Interleukin-3 (RhIL-3) Discovery and Characterization

Interleukin-3 (IL-3) is a cytokine primarily produced by activated T lymphocytes, and also by mast cells and osteoblastic cells. nih.govchemnet.com Its discovery revealed its potent ability to stimulate the proliferation and differentiation of pluripotent hematopoietic stem cells and various lineage-committed progenitor cells. nih.govchemnet.com Beyond its effects on progenitor cells, IL-3 also influences the functional activity of mature mast cells, basophils, eosinophils, and macrophages. nih.govchemnet.com

Historically, IL-3 was recognized under several different names due to its diverse functions and cellular targets, including mast cell growth factor (MCGF), P-cell stimulating factor, burst promoting activity, multi-colony stimulating factor (multi-CSF), thy-1 inducing factor, and WEHI-3 growth factor. chemnet.com A notable characteristic of IL-3 is its species-specificity; human IL-3 and murine IL-3 share only approximately 29% amino acid sequence identity, and human IL-3 does not exhibit activity on murine cells. chemnet.com

The biological effects of IL-3 are mediated through its binding to specific cell surface receptors. This receptor is a heterodimeric complex comprising an IL-3 specific alpha chain (IL3RA) and a common beta chain (CSF2RB), which is also shared by the receptors for Interleukin-5 (IL-5) and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govchemnet.com Upon receptor stimulation, a cascade of intracellular signaling events is initiated, notably involving the rapid activation of Janus kinase 2 (JAK2) activity, which subsequently leads to a STAT5-mediated transcriptional program. nih.gov Additionally, IL-3 signaling contributes to cell survival by activating pathways mediated by PI3K/AKT and ERK. nih.gov

Recombinant human IL-3 (RhIL-3), or Muplestim, is typically produced as a 15 kDa protein consisting of 133 amino acid residues. It can be expressed in various systems, including E. coli or HEK293 cells. chemnet.com The purity and endotoxin (B1171834) levels of recombinant forms are rigorously characterized in academic and research settings. For instance, recombinant human IL-3 preparations often exhibit purity exceeding 95% and endotoxin levels below 0.1 EU per microgram of protein. chemnet.com Its bioactivity is commonly assessed through cell proliferation assays using TF-1 human erythroleukemic cells, with effective dose 50 (ED50) values typically ranging from 0.02 to 2 ng/mL. chemnet.com

CharacteristicValueReference
Predicted Molecular Mass (RhIL-3)15 kDa (133-134 amino acid residues)
Purity (Recombinant Human IL-3)≥ 95% to ≥ 98% chemnet.com
Endotoxin Level (Recombinant Human IL-3)≤ 0.1 EU/µg to < 0.01 EU/µg chemnet.com
Bioactivity (ED50 for TF-1 cell proliferation)0.02-2 ng/mL chemnet.com
Amino Acid Sequence Identity (Human vs. Murine IL-3)29% chemnet.com

Positioning of this compound within Cytokine and Hematopoietic Growth Factor Research

This compound, as recombinant human IL-3, is categorized as a hematopoietic growth factor, a class of extracellular ligands crucial for regulating hematopoiesis. nih.govchemnet.com These factors collectively govern the proliferation and differentiation of blood cells across various lineages.

Within this family, IL-3 (this compound) plays a broad role, stimulating the formation of colonies for megakaryocytes, neutrophils, macrophages, erythroid cells, eosinophils, basophils, and monocytes. Beyond its direct impact on colony formation, IL-3 also activates B lymphocytes and monocytes, and enhances the survival and propagation of mast cells, eosinophils, and stromal cells. Research indicates that many of IL-3's functions are augmented by or dependent on co-stimulation with other cytokines, highlighting the intricate network of hematopoietic regulation.

Furthermore, academic research has extended beyond hematopoiesis, revealing that IL-3 possesses neurotrophic activity and is involved in neural cell proliferation and survival. nih.gov Its influence also extends to bone homeostasis, where it has been shown to inhibit osteoclast differentiation. nih.gov The investigation of this compound in laboratory settings is therefore instrumental for studying both hematopoiesis and broader immune responses.

Fundamental Research Questions Driving this compound Studies

Fundamental research on this compound is driven by the overarching goal of generating knowledge and understanding the natural phenomena associated with this critical cytokine. This exploratory research relies on scientific curiosity and creativity, with researchers formulating hypotheses based on existing knowledge and observations to unravel remaining mysteries.

Key fundamental research questions guiding this compound studies include:

Mechanisms of Proliferation and Differentiation: How does this compound precisely stimulate the proliferation and differentiation of pluripotent hematopoietic stem cells and various lineage-committed progenitors into specific blood cell types? nih.govchemnet.com

Signaling Pathway Elucidation: What are the detailed molecular mechanisms by which IL-3 receptor binding activates downstream signaling pathways, such as JAK2/STAT5, PI3K/AKT, ERK, and other tyrosine kinases, and how do these pathways lead to specific cellular responses? nih.gov

Inter-cytokine Synergy: How does this compound interact and synergize with other cytokines and growth factors to orchestrate multilineage hematopoiesis, and what are the specific contexts in which such co-stimulation is critical?

Role in Immune Cell Function: What are the specific roles of this compound in activating and modulating the function of mature immune cells, including mast cells, basophils, eosinophils, macrophages, B lymphocytes, and monocytes? nih.govchemnet.com

Non-Hematopoietic Functions: What are the full implications of this compound's neurotrophic activity, its role in neural cell proliferation and survival, and its involvement in bone homeostasis and osteoclast differentiation? nih.gov

Species-Specific Activity: What are the underlying molecular reasons for the observed species-specificity of IL-3 activity, and how might this inform comparative biological studies? chemnet.com

Properties

CAS No.

148641-02-5

Molecular Formula

C670H1074N186O199S5

Origin of Product

United States

Molecular and Structural Biology of Muplestim

Muplestim Gene Expression and Recombinant Protein Production Methodologies

The production of this compound, as a recombinant human interleukin-3 (rhIL-3), relies on advanced gene expression and recombinant protein methodologies. drugbank.comslideshare.net Recombinant protein production involves making an RNA copy of a DNA code (transcription) and then synthesizing protein based on the mRNA sequence (translation). sinobiological.comthermofisher.com This process typically includes cloning the gene of interest into a vector, expressing it in a chosen host cell, and subsequently purifying and characterizing the target protein. thermofisher.com

Various expression systems are employed for recombinant protein production, each offering distinct advantages and challenges. These systems include bacterial, yeast, mammalian, and cell-free platforms. thermofisher.comnih.gov

Bacterial Expression Systems (e.g., Escherichia coli) : These are popular due to ease of culture, rapid growth, and high protein yields. thermofisher.comfrontiersin.org However, a significant challenge is that bacterial cells may not be equipped to perform complex post-translational modifications (PTMs) common in eukaryotic proteins, often leading to the formation of insoluble inclusion bodies. thermofisher.comfrontiersin.org

Yeast Expression Systems (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeasts are single-cell eukaryotic hosts that combine advantages of both prokaryotic and eukaryotic systems. They are suitable for high-density fermentation and can perform certain PTMs like glycosylation, disulfide bond formation, and proteolytic processing. nih.gov Pichia pastoris, for instance, is known for delivering high recombinant protein yields and properly folded complex proteins. nih.gov

Mammalian Cell Expression Systems (e.g., HEK293 cells) : These systems are often preferred for producing complex eukaryotic proteins, as they can facilitate proper protein folding and a wide range of native-like post-translational modifications. nih.govmdpi.com However, they can be more challenging and costly to culture. nih.gov

Cell-Free Expression Systems : These in vitro systems allow for rapid synthesis of recombinant proteins without the need for cell culture, enabling protein labeling with modified amino acids and expression of proteins that might be rapidly degraded in vivo. thermofisher.com While not ideal for large-scale production, they are beneficial for small-scale expression and testing protein mutations. thermofisher.comnih.gov

While this compound is known to be produced via recombinant DNA technology, with historical examples of recombinant insulin (B600854) production in modified E. coli cells setting a precedent for such advancements slideshare.net, specific details regarding the precise expression system used for this compound's elucidation (e.g., specific cell lines, vectors, or promoters) are not extensively detailed in general scientific literature.

Purification of recombinant proteins is a crucial step to obtain the desired product in a highly pure and functional form. A variety of chromatographic methods are commonly employed for academic protein preparations. googleapis.comgoogle.com

Size Exclusion Chromatography (SEC) : Separates proteins based on their size. googleapis.comgoogle.com

Ion Exchange Chromatography : Separates proteins based on their charge. googleapis.comgoogle.com

Hydrophobic Interaction Chromatography (HIC) : Separates proteins based on their hydrophobicity. googleapis.com

Hydroxyapatite Chromatography : Utilized for separating proteins based on their affinity for calcium phosphate (B84403). googleapis.com

High-Performance Liquid Chromatography (HPLC) and Preparative Thin Layer Chromatography : Advanced chromatographic techniques for high-resolution separation. google.com

These techniques, along with others like affinity chromatography (e.g., using affinity tags), are essential for isolating the target protein from host cell contaminants and ensuring its purity for downstream structural and functional studies. google.comanl.gov Specific purification protocols for this compound in academic settings are not widely detailed in the available general literature.

Post-Translational Modifications and Their Impact on this compound Biology

Common types of PTMs include:

Phosphorylation : The addition of a phosphate group, highly effective for controlling enzyme activity and one of the most common PTMs. thermofisher.comwikipedia.orgmdpi.com

Glycosylation : Attachment of carbohydrate molecules, which can promote protein folding, improve stability, and serve regulatory functions. thermofisher.comwikipedia.org

Ubiquitination : The addition of ubiquitin, often targeting a protein for degradation. thermofisher.comwikipedia.org

Methylation and Acetylation : Addition of methyl or acetyl groups, respectively, impacting gene expression and protein function. thermofisher.commdpi.commdpi.com

Lipidation : Attachment of lipid molecules, often targeting proteins to cell membranes. thermofisher.comwikipedia.org

Proteolytic Cleavage : Cutting of peptide bonds, as seen in the processing of propeptides to mature forms (e.g., insulin). thermofisher.comwikipedia.org

Disulfide Bond Formation : Covalent bonds between cysteine residues, crucial for protein folding and stability. wikipedia.org

This compound Receptor Binding Kinetics and Ligand-Receptor Complex Formation

Receptor-ligand binding kinetics describes the dynamic interactions between a ligand (like this compound) and its receptor, involving the rates of association and dissociation. nih.govwikipedia.org These interactions are typically non-covalent, mediated by forces such as hydrogen bonding, electrostatic interactions, hydrophobic forces, and Van der Waals forces. bmglabtech.com Understanding these kinetics is crucial for predicting in vivo efficacy and therapeutic action. nih.gov

Quantitative analysis of receptor-ligand interactions involves determining key kinetic and equilibrium properties. The primary parameters include:

Association Rate Constant (kon) : The rate at which a ligand and receptor bind to form a complex. A high kon indicates rapid binding and can lead to faster therapeutic action and higher receptor occupancy. nih.govbmglabtech.comyoutube.com

Dissociation Rate Constant (koff) : The rate at which the ligand-receptor complex dissociates back into its unbound components. nih.govbmglabtech.comyoutube.com

Equilibrium Dissociation Constant (KD) : Represents the concentration of ligand at which half of the binding sites on a biomolecule are occupied at equilibrium. A low KD value signifies high binding affinity, meaning the ligand has a strong propensity to remain bound to its target. KD can be calculated as the ratio of koff to kon (KD = koff / kon). bmglabtech.comfrontiersin.org

Residence Time (RT) : The duration a ligand remains bound to its receptor, defined as the reciprocal of the dissociation rate (RT = 1/koff). A longer residence time can correlate with a more prolonged in vivo effect. nih.gov

These parameters are often determined experimentally using techniques such as surface plasmon resonance (SPR) or fluorescence polarization. bmglabtech.comfrontiersin.org

This compound, as an interleukin-3 analogue, is expected to interact with interleukin-3 receptors. drugbank.com While the general principles of quantitative analysis of receptor-ligand interactions are well-established, specific quantitative data (e.g., kon, koff, KD values) for this compound's interaction with its cognate receptor are not detailed in the provided search results.

ParameterDefinitionUnitSignificance
kon Association Rate ConstantM-1s-1Rate of complex formation; higher values indicate faster binding. bmglabtech.comyoutube.com
koff Dissociation Rate Constants-1Rate of complex dissociation; lower values indicate slower dissociation. bmglabtech.comyoutube.com
KD Equilibrium Dissociation ConstantMLigand concentration at half-occupancy; lower values indicate higher binding affinity. bmglabtech.comfrontiersin.org
RT Residence TimesDuration ligand is bound to receptor; longer values indicate prolonged effect. nih.gov

One-Step Binding/Dissociation Model : A simple model where ligand and receptor associate and dissociate in a single step. nih.gov

Induced Fit Model : Suggests that the receptor undergoes a conformational change upon ligand binding, leading to a high-affinity complex. nih.gov

Conformational Selection Model : Dictates that the ligand preferentially binds to a pre-existing conformation of the receptor. nih.gov

While this compound is known as an IL-3 analogue, implying its recognition by the IL-3 receptor, detailed structural information specifying the precise amino acid residues or domains of this compound involved in receptor recognition, or the specific structural changes that occur upon its binding to the IL-3 receptor, are not provided in the general scientific literature. Such detailed insights typically emerge from high-resolution structural studies using techniques like X-ray crystallography or cryo-electron microscopy. amazon.comanl.gov

Cellular and Subcellular Mechanisms of Muplestim Action

Muplestim-Initiated Signal Transduction Pathways

The binding of this compound to its receptor, which is composed of an alpha and a beta subunit, initiates a conformational change that activates associated intracellular signaling molecules. This activation is the first step in a relay of information from the cell surface to the nucleus. The beta subunit of the IL-3 receptor is also a component of the receptors for Interleukin-5 (IL-5) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a fact that underlies some of the overlapping functions and cross-talk between these cytokines.

Cross-Talk between this compound-Activated Pathways and Other Cytokine Networks

The signaling pathways initiated by this compound are subject to and participate in cross-talk with other cytokine networks, leading to a modulation of the ultimate biological response.

A key example of this cross-talk involves the shared beta subunit of the receptors for IL-3, IL-5, and GM-CSF. This shared component means that signaling by one of these cytokines can influence the cellular response to the others.

Furthermore, negative feedback mechanisms are in place to regulate the intensity and duration of this compound signaling. One such mechanism involves the induction of Suppressor of Cytokine Signaling (SOCS) proteins. For instance, this compound signaling can induce the expression of SOCS-3, which can then inhibit the JAK/STAT pathway. This creates a negative feedback loop. Research has also demonstrated that pretreatment with IL-3 can suppress the activation of STAT3 by Interleukin-11 (IL-11), an effect mediated by SOCS-3. This indicates a direct cross-talk mechanism where this compound can downregulate signaling from a different cytokine.

Nuclear Translocation and Gene Expression Modulation by this compound

A critical outcome of the activation of these signaling cascades is the translocation of transcription factors from the cytoplasm to the nucleus, where they can modulate gene expression.

Phosphorylated STAT5 dimers, for example, translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell survival and proliferation, such as the anti-apoptotic protein Bcl-xL. The nuclear import of STAT5 is a regulated process involving importin proteins.

The Ras/MAPK pathway also culminates in the activation of transcription factors. Activated ERK can translocate to the nucleus and phosphorylate transcription factors such as c-Fos and c-Jun. These proteins are components of the AP-1 (Activator Protein-1) transcription factor complex, which regulates the expression of genes involved in cell cycle progression.

The coordinated action of these and other transcription factors results in a comprehensive change in the genetic program of the hematopoietic cell, driving it towards proliferation and differentiation as dictated by the this compound signal.

This compound Regulation of Cellular Processes in Hematopoiesis

In the context of the bone marrow, this compound acts as a potent regulator of hematopoiesis, the process of blood cell formation. Its effects are most pronounced on early hematopoietic progenitor cells.

Influence of this compound on Hematopoietic Progenitor Cell Proliferation and Differentiation in In Vitro Models

In vitro studies using various hematopoietic cell lines and primary hematopoietic progenitors have been instrumental in elucidating the specific effects of this compound. These studies consistently demonstrate that this compound is a powerful stimulus for the proliferation and differentiation of multipotent and lineage-committed hematopoietic progenitors.

The table below summarizes findings from representative in vitro studies on the effect of this compound (as rhIL-3) on hematopoietic progenitor cells.

Cell TypeIn Vitro ModelKey Findings
Murine bone marrow cellsLiquid culturePromoted the proliferation of spleen colony-forming units (CFU-S), indicating an effect on pluripotent hematopoietic stem cells.
Human cord blood CD34+ cellsCo-culture with fibroblastsPromoted the proliferation and differentiation of hematopoietic stem cells.
Human iPSC-derived hemanoids3D organoid-like cultureSufficient to induce the production of immature myeloid progenitor cells.
Murine myeloid progenitor cell line (32D)Cell cultureHigh concentrations primed cells towards granulocytic differentiation.

These studies highlight this compound's ability to support the expansion of various hematopoietic progenitor populations in a controlled laboratory setting.

This compound Effects on Myeloid and Lymphoid Lineage Development

This compound exhibits a significant influence on the development of both myeloid and lymphoid lineages, although its effects can be context-dependent.

Myeloid Lineage: this compound is a potent stimulator of myeloid development. It promotes the proliferation and differentiation of progenitor cells into various myeloid lineages, including granulocytes (neutrophils, eosinophils, and basophils) and monocytes/macrophages. Studies have shown that this compound can induce the expression of transcription factors that are critical for myeloid cell fate decisions. For example, it can induce the expression of Inhibitor of DNA-binding protein 1 (Id1) in hematopoietic stem cells, which promotes myeloid development while impairing B-lymphoid and erythroid development.

The table below details the effects of this compound on myeloid lineage-associated markers and colony formation in in vitro models.

Cell PopulationIn Vitro AssayEffect of this compound (rhIL-3)
Human iPSC-derived progenitorsFlow cytometry and further maturationGenerated myeloid progenitors that could be further differentiated into macrophages (CD14+, CD163+) and granulocytes (CD66b+, CD16+).
Human iPSC-derived progenitorsColony Forming Unit (CFU) assayIncreased formation of CFU-Granulocyte/Monocyte (CFU-GM) colonies.

Lymphoid Lineage: The role of this compound in lymphoid development is more complex and appears to be stage- and context-dependent. Some studies suggest a supportive role, for instance, by promoting the proliferation of activated T cells and B cells. However, other research indicates a negative regulatory role, particularly in the early stages of lymphoid development. The addition of this compound to certain in vitro culture systems has been shown to suppress the B-lymphoid and T-lymphoid potential of primitive hematopoietic progenitors, favoring myeloid differentiation instead. This suggests that this compound can influence the lineage commitment decisions of uncommitted progenitors, steering them away from the lymphoid fate under certain conditions.

This compound Modulation of Immune Cell Function

This compound, a recombinant form of human Interleukin-3 (rhIL-3), functions as a multi-colony stimulating factor (multi-CSF) that plays a crucial role in hematopoiesis, particularly in the development and function of myeloid lineage cells. wikipedia.orgnih.gov Produced by activated T cells, mast cells, and eosinophils, its primary role is to stimulate the proliferation and differentiation of pluripotent hematopoietic stem cells and various lineage-committed progenitors. cellsignal.com this compound's influence extends to the activation and functional modulation of mature immune cells, establishing it as a key regulator in immune responses. nih.gov

The cellular effects of this compound are mediated through its specific cell surface receptor, the IL-3 receptor (IL-3R). This receptor is a heterodimer composed of an IL-3-specific alpha subunit (CD123) and a common beta subunit (CD131), which is also shared by the receptors for Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-5 (IL-5). frontiersin.orgnih.gov The binding of this compound to the alpha chain induces the formation of a high-affinity receptor complex with the beta subunit, which is essential for initiating intracellular signaling. frontiersin.org This signal transduction primarily occurs through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically involving JAK2 and STAT5, as well as the Ras and PI3K/Akt pathways, which collectively regulate cell proliferation, differentiation, and survival. wikipedia.orgcellsignal.comabeomics.com

This compound exerts a significant influence on the activation and activity of various leukocyte populations. By stimulating hematopoietic stem and progenitor cells, it promotes the generation of a broad range of myeloid cells, including granulocytes and monocytes. wikipedia.org This leads to an observable increase in the counts of total leukocytes, neutrophils, and eosinophils in circulation. Furthermore, this compound enhances the functional capabilities of mature leukocytes. For instance, it can stimulate endothelial cells to express adhesion molecules, which facilitates the adhesion of neutrophils and CD4+ T cells, a critical step in the inflammatory response. nih.gov

Research has demonstrated that this compound primes leukocytes for enhanced responses to other stimuli. While it is a potent growth factor for hematopoietic progenitors, it also primes mature cells to release inflammatory mediators. cellsignal.com Studies have shown that this compound enhances the ability of basophils and mast cells to secrete substances like histamine. nih.gov The activation of these various leukocyte populations underscores this compound's role in orchestrating immune and inflammatory processes.

ParameterBaseline/ControlAfter this compound (rhIL-3) TreatmentFold Increase
Endothelial Cell DNA SynthesisBaseline Control>3-fold increase>3
Peripheral Blood CFU-GM Mobilization (with GM-CSF)4.7-fold increase (GM-CSF alone)18.5-fold increase (IL-3 pretreatment + GM-CSF)~3.9
Peripheral Blood BFU-E Mobilization (with GM-CSF)3.3-fold increase (GM-CSF alone)8.5-fold increase (IL-3 pretreatment + GM-CSF)~2.6
Peripheral Blood CFU-mix Mobilization (with GM-CSF)3.4-fold increase (GM-CSF alone)19.2-fold increase (IL-3 pretreatment + GM-CSF)~5.6

Data in the table is compiled from research findings on the effects of rhIL-3 on cellular activities. nih.govnih.gov CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage. BFU-E: Burst-Forming Unit-Erythroid. CFU-mix: Colony-Forming Unit-Mixed.

This compound significantly impacts the biology of macrophages and granulocytes, starting from their progenitor cells. It stimulates the expansion of granulocyte-macrophage colony-forming units (CFU-GM), indicating its role in promoting the pool of cells destined to become these mature leukocytes. nih.gov In fact, studies on murine myeloid progenitor cell lines have shown that high concentrations of this compound are required for granulocytic priming, leading to the upregulation of key neutrophil marker genes such as Cebpe (a key transcription factor for neutrophil maturation) and Csf3r (the G-CSF receptor). biorxiv.orgresearchgate.net

In addition to promoting their differentiation, this compound directly influences the function of mature macrophages. It has been shown to stimulate the proliferation and clonal growth of murine pulmonary alveolar macrophages. nih.gov Furthermore, this compound enhances the phagocytic activity of macrophages. frontiersin.org Recent studies have also elucidated that this compound can modulate macrophage-mediated clearance of lipids, suggesting a role in resolving certain pathological conditions. nih.gov It also modulates the expression of various chemokines and lectins in macrophages, such as the mannose receptor and Dectin-1, which enhances their phagocytic capabilities. frontiersin.org This body of evidence highlights this compound's integral role in both the generation and the functional activation of macrophages and granulocytes.

Cell Type / ConditionEffect of this compound (rhIL-3)Key Finding
Myeloid Progenitor Cells (32D line)Granulocytic PrimingHigh IL-3 concentrations upregulate neutrophil marker genes (Cebpe, Csf3r, Ly6g). researchgate.net
CD14+ MonocytesDifferentiation & PhagocytosisInduces expression of mannose receptor, Dectin-1, and DC-SIGN, leading to increased phagocytosis. frontiersin.org
Peritoneal MacrophagesPhagocytic ActivityIncreases phagocytic activity. frontiersin.org
Pulmonary Alveolar Macrophages (murine)ProliferationStimulates clonal growth and proliferation. nih.gov

Preclinical Research Paradigms and in Vitro / in Vivo Non Human Investigations of Muplestim

Methodological Frameworks in Muplestim Preclinical Research

The evaluation of this compound's effects in preclinical settings relies on diverse experimental approaches, from controlled cellular environments to complex living organisms and computational simulations.

In vitro cell culture models are instrumental in dissecting the direct mechanistic effects of this compound on hematopoietic cells. Recombinant human interleukin-3 (rhIL-3) is known to stimulate the proliferation and differentiation of multilineage and single-lineage committed hematopoietic progenitor cells wikipedia.orgfishersci.secuhk.edu.cnsciforschenonline.orgnih.govnih.gov. It promotes the development of various hematopoietic lineages, including neutrophils, macrophages, megakaryocytes, and mast cells cuhk.edu.cnnih.gov.

Studies using human bone marrow CD34+ progenitors have shown that the presence of IL-3 at early differentiation phases can temporarily increase the total cell number nih.gov. For instance, in one study, CD34+ progenitor cells cultured with IL-3 for two weeks showed a 17.4 ± 4.5 times increase in cell number, compared to a 6.1 ± 2.8 times increase in cells without IL-3 nih.gov. While the total cell number temporarily increased, the appearance of metachromatic cells (indicative of mast cell differentiation) was reduced in the early phase when IL-3 was present nih.gov. However, the final cell number after four weeks of culture was not significantly different between groups with or without IL-3 nih.gov.

Furthermore, rhIL-3 is utilized for the ex vivo expansion of hematopoietic stem cells (HSCs) rsc.org. It has been observed that recombinant human interleukin-11 (rhIL-11) synergizes with IL-3 in vitro to stimulate primitive, multilineage hematopoietic progenitor cells and enhance the proliferation of lineage-committed myeloid and erythroid progenitor cells derived from murine bone marrow wikipedia.org. This synergistic effect also led to increases in the number and size of megakaryocyte colonies and in megakaryocyte ploidy in mouse or human bone marrow cells wikipedia.org. Beyond hematopoietic functions, IL-3 has demonstrated an inhibitory effect on osteoclast differentiation, mediated by direct action on early osteoclast precursors, by preventing NF-κB nuclear translocation and activation nih.gov.

Non-human animal models, particularly murine and primate models, are extensively used to investigate the in vivo effects of this compound on hematopoiesis and bone marrow function. Preclinical in vivo studies with rhIL-3 have consistently demonstrated its multilineage activity fishersci.se.

Studies in murine and primate models have shown that rhIL-3 influences myelopoiesis, megakaryopoiesis, and erythropoiesis fishersci.ca. For example, in a chemotherapy model using rhesus macaques, the effects of rhIL-3 on marrow regeneration were studied following hepsulfam-induced pancytopenia dermatologytimes.com. In this model, rhIL-3-treated animals exhibited absolute neutrophil counts (ANCs) similar to control groups dermatologytimes.com. When rhIL-3 was coadministered with rhIL-6, it led to a partial correction of anemia, prevented significant thrombocytopenia, and shortened the neutropenic period dermatologytimes.com.

Sequential administration of rhIL-3 and recombinant human granulocyte-macrophage colony-stimulating factor (rhGM-CSF) has been shown to enhance multilineage hematopoiesis in preclinical settings wikipedia.org. In primates, the sequential administration of IL-3 followed by IL-6 resulted in an increased effect on thrombopoiesis fishersci.ca. Moreover, the evaluation of rhIL-3 after chemotherapy (specifically cyclophosphamide (B585) and 5-fluorouracil) in primates demonstrated a higher neutrophil nadir count and a reduced period of neutropenia fishersci.ca. In mice, the combination of IL-3 with IL-6 after treatment with 5-fluorouracil (B62378) showed a synergistic effect on platelet recovery fishersci.ca.

Computational biology and in silico modeling are increasingly valuable tools in drug discovery, enabling the simulation, prediction, and design of drug candidates by leveraging computational chemistry, molecular modeling, and bioinformatics to model molecular interactions wikipedia.org. These methods include virtual screening, molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis wikipedia.orgribocentre.org. While these methodologies are widely applied in general drug development to understand molecular interactions and optimize chemical structures wikipedia.orgfishersci.caribocentre.orgmdpi.com, specific detailed research findings on this compound's molecular interactions using in silico modeling were not extensively reported in the consulted literature.

Biological Effects of this compound in Preclinical Systems

The preclinical investigations have shed light on the specific biological effects of this compound, particularly concerning its role in stimulating bone marrow cells and promoting hematopoietic recovery.

Furthermore, rhIL-3 has been shown to potentiate the mobilization of peripheral blood progenitor cells from the bone marrow into the bloodstream when administered in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) and granulocyte colony-stimulating factor (G-CSF) wikipedia.org.

In a rhesus macaque model of hepsulfam-induced pancytopenia, the impact of rhIL-3 on hematopoietic recovery was evaluated. While rhIL-3 alone resulted in absolute neutrophil counts similar to controls, coadministration with rhIL-6 significantly influenced recovery.

Table 1: Hematopoietic Recovery in Rhesus Macaques (Hepsulfam-Induced Pancytopenia Model) dermatologytimes.com

Treatment GroupMean Platelet Nadir (x10^3/µL)Mean Platelet Nadir DayMean ANC < 1000/µL Duration (Days)
Control<100 (50% <50)Days 15-24Days 10-29
rhIL-3Similar to controlsN/ASimilar to controls
rhIL-6164 ± 58.7Day 15Days 8-15
rhIL-6 + rhIL-3162.3 ± 23.8Day 15Days 6-8 and 13

Note: ANC = Absolute Neutrophil Count

This data indicates that while rhIL-3 alone did not significantly alter platelet recovery compared to controls in this specific model, its combination with rhIL-6 was effective in preventing severe thrombocytopenia and shortening the neutropenic period dermatologytimes.com. Additionally, rhIL-11, when combined with IL-3, synergistically stimulated primitive, multilineage hematopoietic progenitor cells and enhanced the proliferation of myeloid and erythroid progenitor cells from murine bone marrow wikipedia.org. This combination also led to increases in the number and size of megakaryocyte colonies and in megakaryocyte ploidy in both mouse and human bone marrow cells wikipedia.org.

The preclinical utility of this compound (rhIL-3) has been explored in various non-human disease models, particularly those characterized by cytopenia, a reduction in blood cell counts. The hepsulfam-induced pancytopenia model in rhesus macaques serves as a direct example of an animal model used to study the effects of rhIL-3 on bone marrow regeneration following chemotherapy-induced myelosuppression dermatologytimes.com.

In this model, rhIL-3, especially when combined with other cytokines, demonstrated effects on hematopoietic recovery. For instance, in primates treated with cyclophosphamide and 5-fluorouracil, rhIL-3 administration resulted in a higher neutrophil nadir count and a reduced duration of neutropenia fishersci.ca. Similarly, in murine models, the co-administration of IL-3 with IL-6 after 5-fluorouracil treatment showed a synergistic effect on platelet recovery fishersci.ca. These findings underscore this compound's potential to mitigate chemotherapy-induced hematopoietic suppression in preclinical disease models.

Molecular Interactions of this compound with Co-administered Compounds in Preclinical Studies

General preclinical methodologies for assessing drug-drug interactions (DDIs) typically involve a combination of in vitro studies and in vivo animal models. In vitro systems, such as human liver microsomes or cell lines, are commonly employed to screen for metabolic and transporter pathway interactions, providing early predictions of DDI potentials mims.comciteab.comnih.gov. However, challenges exist in extrapolating these in vitro findings directly to in vivo outcomes mims.com. Animal models, particularly humanized mouse or rat models, are utilized to simulate human-like drug metabolism and validate in vitro human DDI data, offering a platform for assessing pharmacokinetic (PK) and pharmacodynamic (PD) interactions mims.comwikidata.orgwikidata.orgmims.comfishersci.ca. These models are crucial for understanding the underlying mechanisms of DDIs and for informing subsequent clinical trial designs nih.govfishersci.ca.

Despite the general frameworks for preclinical DDI assessment, specific detailed research findings on this compound's molecular interactions with other compounds in such preclinical contexts are not extensively documented in the current search results. However, DrugBank, a comprehensive drug knowledge base, lists several compounds with which this compound is associated with an increased risk or severity of adverse effects when co-administered wikipedia.org. While the specific preclinical studies leading to these observations are not explicitly detailed in the provided DrugBank entry, these interactions highlight potential areas of concern for combination therapies involving this compound.

The reported interactions include:

Cyclophosphamide: Co-administration with this compound may increase the risk or severity of pulmonary toxicity wikipedia.org.

Vinblastine: Co-administration with this compound may increase the risk or severity of peripheral neuropathy wikipedia.org.

Vincristine: Co-administration with this compound may increase the risk or severity of peripheral neuropathy wikipedia.org.

Vindesine: Co-administration with this compound may increase the risk or severity of peripheral neuropathy wikipedia.org.

Vinflunine: Co-administration with this compound may increase the risk or severity of peripheral neuropathy wikipedia.org.

Vinorelbine: Co-administration with this compound may increase the risk or severity of peripheral neuropathy wikipedia.org.

These interactions suggest potential pharmacodynamic or pharmacokinetic alterations when this compound is combined with these chemotherapeutic agents, particularly vinca (B1221190) alkaloids, which are known for their neurotoxic profiles ontosight.ai. Further dedicated preclinical investigations would be necessary to elucidate the precise molecular mechanisms and quantitative aspects of these interactions in non-human systems.

Table 1: Reported Interactions of this compound with Co-administered Compounds

Co-administered CompoundObserved Interaction (Risk/Severity Increased)
CyclophosphamidePulmonary toxicity wikipedia.org
VinblastinePeripheral neuropathy wikipedia.org
VincristinePeripheral neuropathy wikipedia.org
VindesinePeripheral neuropathy wikipedia.org
VinfluninePeripheral neuropathy wikipedia.org
VinorelbinePeripheral neuropathy wikipedia.org

Synthetic Chemistry and Analytical Approaches in Muplestim Research

Chemical Synthesis Methodologies for Muplestim and its Peptide Fragments

Given this compound's classification as a recombinant human Interleukin-3, its primary production methodology involves biotechnology rather than direct total chemical synthesis due to its substantial molecular size (C670H1074N186O199S5) c19early.org. The "synthesis" of the full-length this compound protein is achieved through recombinant DNA technology, specifically involving the cloning of the gene encoding human interleukin-3 into an appropriate expression vector.

While the entire protein is produced recombinantly, chemical synthesis methodologies are pertinent for the creation of this compound's peptide fragments or for the development of smaller, synthetic analogues. Conventional techniques, such as solid-phase peptide synthesis, are generally employed for the chemical synthesis of peptides. These methods allow for the controlled assembly of amino acid sequences, which is crucial for studying specific regions of the this compound protein or for generating modified fragments for research purposes.

Design and Development of this compound Analogues and Derivatives for Research Applications

This compound itself is an analogue of native Interleukin-3, indicating that modifications to the parent cytokine have already been incorporated into its design creative-biolabs.comscicrunch.orgidrblab.netnih.gov. Further research in this area focuses on developing additional analogues and derivatives to optimize its properties for various research applications.

One common strategy for creating derivatives of therapeutic proteins like this compound involves conjugation with polyethylene (B3416737) glycol (PEG), a process known as pegylation. These "conjugates between peptides and PEG moieties" are typically linked via a glycosyl linking group, formed through the action of glycosyltransferases on either glycosylated or unglycosylated peptides. This modification can significantly alter pharmacokinetic properties, such as extending serum half-life.

Another approach involves the creation of fusion proteins, where this compound or its active domains are genetically fused to other proteins, such as albumin. Albumin fusion proteins are designed to enhance the stability and bioavailability of therapeutic proteins, as demonstrated in studies with other fusion molecules. Additionally, research into "branched linkers for antibody-drug conjugates" and "dual-cleavage ester linkers" highlights chemical strategies that could potentially be applied to this compound or its peptide components to create more complex conjugates for targeted research applications.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications to a compound influence its biological activity c19early.org. For this compound, as an Interleukin-3 analogue, extensive SAR studies have been conducted on human Interleukin-3 (huIL-3) using techniques like site-directed mutagenesis. These studies aim to pinpoint the amino acid residues critical for receptor binding and biological function.

Key findings from IL-3 SAR studies reveal important regions and specific residues:

C-terminal Region: Mutations within a hydrophilic region in the C-terminus of huIL-3 have been shown to modulate potency. For instance, the double mutant [Ala101,Val116]IL-3 exhibited a 15-fold increase in potency compared to native IL-3, along with enhanced binding to high- and low-affinity monocyte receptors. This suggests a crucial interaction between the C-terminus and the alpha chain of the IL-3 receptor. Conversely, deletions of 22 C-terminal amino acids resulted in a complete loss of biological activity.

Specific Residues: Residues like Lys110 and Leu111, located within an amphiphilic alpha-helix in the C-terminal region, are highly conserved and vital for activity. Substituting Lys110 led to a 10-fold reduction in activity, while substitutions at Leu111 rendered the variants entirely inactive, indicating Leu111's role as part of an active site.

Receptor Binding Site: A putative binding site for the alpha subunit of the IL-3 receptor has been identified, comprising several important solvent-exposed residues including Asp21, Gly42, Glu43, Gln45, Asp46, Met49, Arg94, Pro96, Phe113, and Lys116.

Helical Domains: IL-3 interacts with its receptor and initiates proliferative signals through two noncontiguous helical domains, one near the amino terminus and another near the carboxy terminus. These regions appear to be in close proximity within the tertiary structure of the molecule.

These detailed SAR studies provide a framework for the rational design of more potent or specifically targeted IL-3 derivatives, including further modifications of this compound.

The investigation of novel chemical scaffolds based on the interactions of this compound (or its parent molecule, Interleukin-3) aims to develop smaller, non-peptidic molecules that can mimic or modulate its biological activity. The native structure of IL-3 itself provides a natural scaffold, with specific residues forming the core for solvent-exposed residues essential for receptor interaction.

Approaches to identifying such novel scaffolds often involve structure-based design and computational modeling creative-biolabs.com. For instance, a "rational structure-based rescaffolding approach" involves translating key binding epitopes of a protein into a chemical scaffold creative-biolabs.com. This can be particularly challenging for protein-protein interfaces that are non-structured or discontinuous creative-biolabs.com. Methodologies include defining "minimal descriptors of geometric and functional constraints" from relevant protein interfaces and using these descriptors to search three-dimensional chemical databases, such as the Protein Data Bank (PDB), for "regular architectures" that can serve as templates for "natural-like scaffolds mimicking the targeted recognition site" creative-biolabs.com. Phage display techniques are also employed to identify linear and cyclic peptides that can target protein-protein interfaces creative-biolabs.com.

Once potential scaffolds are identified, their common chemical structures can be used as starting points for ligand design. Co-crystallization with the target protein and subsequent X-ray crystallography can determine the scaffold's orientation at the binding site, guiding further chemical modifications to optimize binding affinity or specificity. While specific novel chemical scaffolds directly derived from this compound interactions are not detailed in the provided search results, these general strategies illustrate the ongoing research in this area for protein-based therapeutics.

Advanced Analytical Techniques for this compound Detection and Quantification in Research Samples

Accurate detection and quantification of this compound in research samples are critical for understanding its behavior and interactions. A range of advanced analytical techniques are employed for this purpose, leveraging its proteinaceous nature.

Immunoassays: These techniques are widely used for protein detection and quantification due to their high specificity and sensitivity. Immunoassays utilize antibodies that specifically bind to this compound, allowing for its identification and measurement in complex biological matrices. The principle is well-established for various protein biomarkers, as seen in the detection of ST2 by immunoassay.

Western Blotting: Western blotting is a standard laboratory technique for separating and identifying proteins from a sample. It involves electrophoretic transfer of proteins from a gel to a membrane, followed by detection using specific antibodies. Modified approaches, such as "Multistrip Western blotting," enhance quantitative data output by allowing simultaneous transfer and analysis from multiple gel strips, improving data accuracy and enabling concurrent monitoring of various proteins. Automated Western immunoblotting systems further streamline the process, providing capillary-based size separation and nano-immunoassay capabilities.

Mass Spectrometry (MS): Mass spectrometry offers highly sensitive and precise methods for the detection, identification, and quantification of peptides and proteins, including this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is routinely used for the quantification of various compounds, including peptide drugs, in research samples. Advanced LC-MS methods, such as accurate-mass full scan-single ion monitoring (FS-SIM) coupled with online solid-phase extraction (SPE), facilitate streamlined assay optimization and provide accurate quantitation. High-resolution mass spectrometry is also crucial for metabolite structure elucidation.

Mass Spectrometry Imaging (MSI): MSI is an analytical technique that enables the direct detection and spatial distribution analysis of molecules, including peptides and proteins, from biological surfaces like tissue samples. This label-free surface analysis provides insights into molecular composition and can be used to characterize cells and tissues in health and disease, and to discover biomarkers.

These techniques provide a comprehensive toolkit for the detailed characterization and quantification of this compound in various research contexts.

Research into this compound Bioavailability Mechanisms (e.g., in vitro absorption studies)

Research into the bioavailability mechanisms of this compound is crucial for understanding its pharmaceutical behavior, although specific absorption data for this compound itself is noted as "Not Available" in some databases c19early.org. Bioavailability, which refers to the rate and extent to which an administered compound reaches systemic circulation, is influenced by absorption and metabolism c19early.org. For protein-based therapeutics like this compound, oral absorption is typically challenging due to their large size and susceptibility to degradation in the gastrointestinal tract.

Research into bioavailability mechanisms often involves in vitro absorption studies, which are a critical component of ADME (Absorption, Distribution, Metabolism, and Excretion) testing. These in vitro studies provide early insights into a drug candidate's fundamental properties, aiding in risk assessment, dosing regimen optimization, and prediction of in vivo behavior before clinical trials.

General methodologies for in vitro absorption studies applicable to proteins include:

Cell-based permeability assays: Using cell lines that mimic the intestinal barrier (e.g., Caco-2 cells) to assess the compound's ability to cross biological membranes.

Incubation with biological matrices: Studying the stability and potential degradation of the compound in simulated gastric or intestinal fluids, or with human liver microsomes, to understand metabolic pathways and their impact on absorption.

Lipid-based constructs: Research explores novel compositions, such as lipid-based constructs, that can facilitate or enable the absorption of therapeutic agents that are not typically orally bioavailable. These constructs may chaperone the therapeutic agent through the gut lumen into the portal blood flow and systemic circulation.

While in vivo studies are ultimately required to fully characterize bioavailability, in vitro absorption studies are instrumental in guiding the development of formulations and understanding the factors that influence the systemic availability of protein therapeutics like this compound. Strategies to improve bioavailability, such as creating fusion proteins (e.g., with albumin to extend serum half-life) or pegylation, are actively explored for large molecules.

Future Directions and Emerging Frontiers in Muplestim Academic Research

Identification of Novel Muplestim Biological Targets and Effector Molecules

This compound exerts its effects by binding to a specific cell surface receptor, which is a heterodimer composed of an alpha subunit (CD123) and a beta common subunit (CD131). The beta subunit is also shared by the receptors for Interleukin-5 (IL-5) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which explains some of the overlapping biological activities of these cytokines. stemcell.comreprocell.com Upon binding, this compound activates several intracellular signaling pathways, primarily the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphoinositide 3-kinase (PI3K)/AKT, and the Ras/Mitogen-activated protein kinase (MAPK) pathways. stemcell.comfrontiersin.org

Future research is focused on identifying novel biological targets and effector molecules that are modulated by this compound signaling. One area of investigation is the identification of proteins that interact with the this compound receptor complex or downstream signaling components. For instance, research has identified Suppressor of Cytokine Signaling-3 (SOCS-3) as a key effector molecule in the negative cross-talk between IL-3 and IL-11 signaling pathways. nih.gov In the presence of IL-3, the expression of SOCS-3 is induced, which in turn inhibits the signaling cascade of IL-11 by suppressing the activation of STAT3. nih.gov This finding highlights a sophisticated regulatory mechanism and points to SOCS-3 as a potential target for modulating this compound's effects.

Advanced proteomics techniques, such as mass spectrometry, are being employed to identify proteins that are differentially expressed or post-translationally modified in response to this compound stimulation. researchgate.netnih.gov These studies are expected to reveal a more comprehensive landscape of this compound's direct and indirect targets, offering new insights into its diverse biological functions.

Integration of Omics Data for Systems-Level Understanding of this compound Activity

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of cellular responses to cytokine stimulation. Integrating these large-scale datasets provides a systems-level view of this compound's activity, moving beyond linear signaling pathways to complex regulatory networks.

Transcriptomic studies, using techniques like microarray analysis and RNA sequencing, have begun to map the global changes in gene expression induced by this compound in various cell types. For example, kinetic microarray analysis in IL-3-dependent myeloblasts has revealed that this compound can stabilize hundreds of transcripts related to cell cycling and RNA processing, a mechanism that does not require new transcription. ashpublications.org This highlights a post-transcriptional regulatory role for this compound in supporting the myeloblast phenotype. ashpublications.org Similarly, transcriptome profiling of bone marrow-derived mast cells has shown how culture conditions with different cytokines, including a recombinant IL-3 like this compound, can program their gene expression and functional characteristics. nih.gov

Future research will focus on integrating multi-omics data to construct comprehensive computational models of this compound's action. nih.govnrw.de By combining transcriptomic, proteomic, and metabolomic data, researchers can create detailed models of the cellular processes regulated by this compound, from gene expression to metabolic shifts. This systems-level understanding will be crucial for predicting cellular responses to this compound and for identifying key nodes in its signaling network that could be targeted for therapeutic intervention.

Development of Advanced Reporter Systems for this compound Signaling

To dissect the spatiotemporal dynamics of this compound signaling with high precision, advanced reporter systems are being developed and utilized. These genetically encoded biosensors allow for the real-time visualization of signaling events within living cells.

Bioluminescent and fluorescent reporter assays are powerful tools for quantifying the activity of specific signaling pathways. promega.comthermofisher.com For the JAK/STAT pathway, a primary mediator of this compound's effects, various reporter gene assays have been developed. jove.com These assays typically use a promoter containing STAT-binding elements to drive the expression of a reporter gene, such as luciferase or a fluorescent protein. The intensity of the reporter signal directly correlates with the level of STAT activation. nih.gov

Förster Resonance Energy Transfer (FRET)-based biosensors offer even greater spatial and temporal resolution. nih.gov These reporters consist of two fluorescent proteins linked by a peptide that can be phosphorylated by a specific kinase in the this compound signaling cascade. Upon phosphorylation, a conformational change in the reporter leads to a change in FRET efficiency, which can be monitored by microscopy. researchgate.netjst.go.jp Such reporters can visualize kinase activity in different subcellular compartments, providing insights into the localized nature of this compound signaling.

The development of multiplexed reporter systems is an emerging frontier, allowing for the simultaneous monitoring of multiple signaling pathways in the same cell. nih.gov This will be invaluable for understanding the complex interplay between the various pathways activated by this compound.

Unraveling Complex this compound-Mediated Biological Networks

This compound does not act in isolation; its signaling network is intricately connected with those of other cytokines and growth factors, forming a complex web of interactions that governs cell fate decisions. A key area of future research is to unravel these complex biological networks.

One important aspect of this is understanding the crosstalk between this compound and other cytokine signaling pathways. As mentioned earlier, the identification of SOCS-3 as a mediator of negative crosstalk between IL-3 and IL-11 is a prime example of this. nih.gov Such interactions are crucial for fine-tuning the hematopoietic process, ensuring a balanced production of different blood cell lineages.

Furthermore, research is exploring the broader biological networks influenced by this compound, including its role in the tumor microenvironment and in the interplay between the immune system and other tissues. For example, studies have shown that IL-3 can orchestrate a crosstalk between T cells and basophils to enhance anti-tumor immunity. biorxiv.org In the central nervous system, IL-3 has been implicated in coordinating glial-peripheral immune crosstalk in the context of multiple sclerosis. researchgate.net

Opportunities for this compound in Fundamental Cytokine Biology Discoveries

The study of this compound and its native counterpart, IL-3, continues to provide fundamental insights into cytokine biology. As a pleiotropic cytokine with effects on a wide range of hematopoietic cells, it serves as a valuable model for understanding how a single molecule can elicit diverse cellular responses. stemcell.comreprocell.com

One area of opportunity is in understanding the mechanisms of hematopoietic stem cell (HSC) differentiation. nih.govresearchgate.net Studies using recombinant human IL-3 have been instrumental in elucidating its role in promoting the proliferation and differentiation of HSCs into various lineages. stemcell.comsemanticscholar.org Future research using this compound in sophisticated in vitro differentiation models, such as 3D organoids, will likely reveal new details about the early stages of human hematopoiesis. nih.gov

Another exciting frontier is the development of engineered this compound variants with enhanced or modified biological activities. By using protein engineering techniques, it may be possible to create analogs of this compound with increased potency, longer half-life, or altered signaling properties. bioworld.com These engineered molecules could not only have therapeutic potential but also serve as powerful research tools to probe the structure-function relationships of the IL-3 receptor and its signaling complex. The development of such variants could lead to fundamental discoveries about how cytokine-receptor interactions translate into specific cellular outcomes.

The continued investigation of this compound's diverse roles, from regulating the transcriptome to mediating complex intercellular communication, promises to yield significant discoveries that will advance our fundamental understanding of cytokine biology and its implications for human health and disease.

Q & A

Q. What standardized assays are recommended for characterizing Muplestim’s biochemical activity in vitro?

To assess this compound’s activity, use dose-response assays (e.g., ELISA for cytokine release) combined with cell viability tests (e.g., MTT or ATP-based assays). Ensure controls include solvent-only and positive/negative controls. Validate results using independent replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc correction) to account for variability .

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Follow these steps:

  • Protocol standardization : Document reagent lot numbers, incubation times, and equipment settings.
  • Blinding : Use double-blinded designs for treatment allocation and data analysis.
  • Replication : Include biological and technical replicates; report intra- and inter-assay coefficients of variation.
  • Data sharing : Deposit raw data in repositories like Figshare or Zenodo for transparency .

Q. What are the best practices for validating this compound’s purity and structural identity?

Combine spectroscopic methods (e.g., NMR for structural confirmation, LC-MS for purity ≥95%) with orthogonal techniques like HPLC. For novel derivatives, include elemental analysis and X-ray crystallography if feasible. Cross-reference results with established databases (e.g., PubChem) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action across studies be resolved?

Address contradictions through:

  • Methodological review : Compare assay conditions (e.g., cell lines, incubation periods) and statistical power.
  • Meta-analysis : Aggregate datasets from multiple studies using random-effects models to identify consensus trends.
  • Functional validation : Employ CRISPR/Cas9 knockouts or siRNA silencing to isolate target pathways .

Q. What in vivo models are most suitable for studying this compound’s pharmacokinetics and toxicity?

Prioritize models mimicking human physiology:

  • Rodents : Use transgenic mice with humanized immune systems for immunogenicity studies.
  • Non-human primates : For long-term toxicity, monitor organ-specific biomarkers (e.g., liver enzymes, renal function).
  • Zebrafish : High-throughput screening for developmental toxicity. Validate findings with histopathology and pharmacokinetic modeling (e.g., non-compartmental analysis) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR or LC-MS) to map systemic responses. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and machine learning (e.g., random forest classifiers) to identify non-canonical targets. Cross-validate with in silico docking simulations .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For time-dependent effects, employ mixed-effects models or survival analysis (Cox proportional hazards) .

Data Analysis and Interpretation

Q. How should researchers handle outliers in this compound-related datasets?

  • Pre-specify criteria : Define outlier thresholds (e.g., >3 SD from mean) in the study protocol.
  • Sensitivity analysis : Compare results with and without outliers; report both outcomes.
  • Root-cause investigation : Re-examine experimental logs for technical errors (e.g., pipetting inaccuracies) .

Q. What frameworks support causal inference in observational studies of this compound’s clinical effects?

Use directed acyclic graphs (DAGs) to identify confounding variables and apply propensity score matching to balance cohorts. Validate with instrumental variable analysis or Mendelian randomization where feasible .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance when sharing this compound trial data?

  • Anonymization : Remove patient identifiers and aggregate data to prevent re-identification.
  • Informed consent : Confirm participant consent covers secondary data use.
  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via platforms like ClinicalTrials.gov .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.